molecular formula C14H10Cl2N2O3S B2766458 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-01-3

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2766458
CAS No.: 921812-01-3
M. Wt: 357.21
InChI Key: RAVUZNOOHWWRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3S and its molecular weight is 357.21. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research has shown that derivatives of benzenesulfonamide, including structures similar to 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase enzyme. These compounds demonstrate potent in vitro inhibition against human carbonic anhydrase isoforms I, II, and VII, with inhibitory activities in the low nanomolar range. Such inhibitors have potential applications in the treatment of conditions like glaucoma, epilepsy, obesity, and certain cancers due to the role of carbonic anhydrase in these diseases (Sethi et al., 2013).

Antimicrobial and Anticancer Evaluation

Another study synthesized a series of derivatives and evaluated them for their antimicrobial and anticancer activities. The results indicated significant effectiveness of certain compounds against various bacterial strains and cancer cell lines, showcasing the therapeutic potential of these sulfonamide derivatives in antimicrobial and anticancer treatments (Kumar et al., 2014).

Urease Inhibition for GIT Disorders

Compounds with the core structure of this compound have also been identified as potential urease inhibitors. These compounds have shown excellent anti-urease activity, suggesting their utility in treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).

Cognitive Enhancing Properties

Research on similar benzenesulfonamide derivatives has demonstrated cognitive enhancing properties in animal models, particularly through the inhibition of the 5-HT6 receptor. Such compounds are being explored for their potential use in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Mechanism of Action

Target of Action

The compound 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

2,5-dichloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVUZNOOHWWRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.